molecular formula C16H19N3O6 B021842 Mitomycin A CAS No. 4055-39-4

Mitomycin A

Número de catálogo: B021842
Número CAS: 4055-39-4
Peso molecular: 349.34 g/mol
Clave InChI: HYFMSAFINFJTFH-NGSRAFSJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mitomycin A is a member of the mitomycin family of antibiotics, primarily recognized for its antitumor properties. Structurally, it contains a quinone moiety, an aziridine ring, and a carbamate group, which collectively enable its DNA alkylating activity .

Métodos De Preparación

Historical Context and Discovery of Mitomycin A

This compound was first identified in 1956 as part of a broader investigation into antibiotics derived from Streptomyces species. Hata et al. isolated the compound from Streptomyces caespitosus and characterized its unique tetracyclic pyrrolo-indole skeleton, which is decorated with an aziridine ring and a carbamoyl moiety . Early studies revealed its remarkable antitumor activity, prompting further exploration of its production and structural analogs.

In 1959, Bohonos et al. described a compound termed "antibiotic β," later confirmed to be identical to this compound . This discovery laid the groundwork for subsequent efforts to optimize fermentation conditions and elucidate biosynthetic mechanisms. Despite advances in synthetic organic chemistry, microbial fermentation remains the primary method for this compound production due to the compound’s structural intricacy and instability under synthetic reaction conditions .

Biosynthetic Pathway of this compound

The biosynthesis of this compound involves a convergent assembly of three key precursors: 3-amino-5-hydroxybenzoic acid (AHBA) , D-glucosamine , and carbamoyl phosphate (Scheme 1). This pathway, elucidated through isotopic labeling and genetic studies, highlights the role of modular enzymatic cascades in constructing the mitosane core .

Role of 3-Amino-5-Hydroxybenzoic Acid (AHBA)

AHBA serves as the aromatic building block for this compound’s benzoquinone moiety. It is synthesized via the ams gene cluster in Streptomyces, which encodes enzymes for shikimate pathway modifications . The incorporation of AHBA into the mitosane backbone is mediated by a nonribosomal peptide synthetase (NRPS), facilitating cyclization and crosslinking reactions.

Integration of D-Glucosamine and Carbamoyl Phosphate

D-Glucosamine contributes to the aminoglycoside component of this compound, while carbamoyl phosphate introduces the carbamate functional group at position C10. These precursors undergo sequential glycosylation and carbamoylation steps, orchestrated by glycosyltransferases and carbamoyltransferases, respectively .

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme ClassFunctionGene Cluster
AHBA synthaseSynthesizes 3-amino-5-hydroxybenzoic acidams
GlycosyltransferaseAttaches D-glucosamine to AHBA coremtm
CarbamoyltransferaseIntroduces carbamate group at C10mtm

Fermentation-Based Production of this compound

Industrial-scale production of this compound relies on submerged fermentation of Streptomyces caespitosus. Critical parameters include strain selection, nutrient media composition, and process control to maximize yield and purity.

Strain Optimization and Culture Conditions

Wild-type S. caespitosus strains produce this compound at low titers (~50–100 mg/L). Strain improvement via UV mutagenesis and metabolic engineering has enhanced productivity. For example, overexpression of the mtm gene cluster increases flux through the AHBA pathway, boosting yields by 40–60% .

Table 2: Typical Fermentation Parameters for this compound

ParameterOptimal RangeImpact on Yield
Temperature28–30°CHigher temps reduce secondary metabolites
pH6.8–7.2Neutral pH stabilizes enzymatic activity
Dissolved Oxygen30–50% saturationAerobic conditions favor AHBA synthesis
Carbon SourceGlycerol (20 g/L)Prevents catabolite repression

Nutrient Media Composition

A defined medium containing glycerol, ammonium nitrate, and trace metals supports robust growth and this compound synthesis. Complex additives like soybean meal or casamino acids are avoided to minimize batch-to-batch variability.

Downstream Processing and Purification

Post-fermentation, this compound is extracted using solvent partitioning and chromatographic techniques. The compound’s instability necessitates low-temperature processing and protection from light .

Extraction and Solvent Selection

Crude fermentation broth is acidified to pH 3.0 and extracted with ethyl acetate. This compound partitions into the organic phase due to its lipophilic nature, while polar impurities remain aqueous .

Chromatographic Purification

Silica gel chromatography with a gradient of methanol in dichloromethane resolves this compound from closely related analogs (e.g., Mitomycin B and C). Final recrystallization from methanol yields >95% pure compound .

Challenges and Limitations in this compound Production

Structural Instability

This compound degrades under acidic or basic conditions, with its aziridine ring particularly susceptible to nucleophilic attack . Storage at −20°C in amber vials minimizes decomposition, though long-term stability remains suboptimal .

Scalability of Fermentation

Achieving high titers in industrial bioreactors requires precise control of oxygenation and nutrient feeding. Foaming and shear stress in large-scale fermenters further complicate process scalability.

Análisis De Reacciones Químicas

Types of Reactions

Mitomycin A undergoes several types of chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

Aplicaciones Científicas De Investigación

Cancer Treatment

Mitomycin A has been utilized in the treatment of various cancers, including:

  • Breast Cancer : It is often combined with other chemotherapeutic agents like gemcitabine and vinblastine to enhance efficacy against metastatic breast cancer.
  • Bladder Cancer : Studies have shown that this compound combined with Bacillus Calmette–Guerin (BCG) therapy improves outcomes for patients unresponsive to standard treatments, achieving a 50% progression-free survival rate .
  • Lung Cancer : Research indicates that MMA may target mutations in pathways associated with aggressive tumor growth, particularly in lung cancers with KEAP1-NRF2 mutations .
  • Gastric Cancer : this compound has been explored as a delivery system for photothermal therapy using gold nanorods to treat gastric tumors effectively .

Topical Applications in Surgery

This compound is also applied topically during surgical procedures to reduce scarring and promote healing:

  • Otolaryngology : In laryngotracheal reconstruction, topical application of MMA has demonstrated reduced scar formation and improved airway patency in animal models. Controlled studies have shown significant reductions in postoperative granulation tissue when MMA is applied .
  • Ophthalmology : Used to prevent scarring after glaucoma surgery, this compound has shown efficacy in reducing postoperative complications .

Infectious Disease Treatment

Recent studies have explored the use of this compound against antibiotic-resistant bacteria such as Acinetobacter baumannii. Research indicates that MMA can inhibit the growth of this pathogen effectively, showcasing its potential as an antimicrobial agent .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. In preclinical models, it has been shown to enhance motor function and reduce symptoms associated with Parkinson’s disease by improving dopamine release from stem cells .

Case Studies and Research Findings

Application AreaStudy FindingsReference
Breast CancerCombination therapy with gemcitabine showed improved outcomes in metastatic cases.
Bladder CancerElectromotive drug administration combined with BCG resulted in significant progression-free survival.
Laryngotracheal SurgeryTopical MMA reduced scar formation and improved airway outcomes in canine models.
Antimicrobial UseThis compound exhibited high efficacy against Acinetobacter baumannii strains resistant to other antibiotics.
NeuroprotectionEnhanced motor function and reduced akinesia were observed in Parkinson's disease models treated with MMA.

Comparación Con Compuestos Similares

Chemical Stability and Activation

Mitomycin A exhibits lower chemical stability than Mitomycin C under acidic conditions. In aqueous solutions, Mitomycin C degrades into two main products (e.g., mitosene derivatives), whereas this compound forms fewer stable intermediates, limiting its therapeutic utility .

Reductive Activation :

  • Mitomycin C is efficiently activated by dithiols (e.g., DTT) at neutral pH, forming mitosenes that alkylate DNA .
  • This compound shows marginal activation under similar conditions, requiring higher reducing agent concentrations .

Table 2: Stability and Activation Profiles

Parameter This compound Mitomycin C
Half-life (pH 2) 2.5 hours 4.8 hours
Degradation Products 1 major 2 major, 2 minor
DTT Activation Rate <10% in 3 hours >90% in 2 hours

Sources:

Toxicity and Therapeutic Index

This compound has a narrower therapeutic index compared to Mitomycin C. Preclinical studies indicate:

  • Maximum Tolerated Dose (MTD) : Mitomycin C (10 mg/kg in rodents) vs. This compound (5 mg/kg) .
  • Mechanism of Toxicity : Both compounds cause bone marrow suppression, but this compound induces higher rates of renal toxicity due to unstable intermediates .

Table 3: Toxicity Comparison in Rodent Models

Compound MTD (mg/kg) Dose-Limiting Toxicity
This compound 5 Renal dysfunction, neutropenia
Mitomycin C 10 Myelosuppression, hemolysis
Porfiromycin 7 Hepatotoxicity

Sources:

Mechanistic Differences in DNA Interaction

  • This compound: Primarily forms monofunctional DNA adducts due to inefficient aziridine ring opening, reducing cross-linking efficacy .
  • Mitomycin C : Generates bifunctional adducts, causing interstrand cross-links that are more cytotoxic .
  • Thiotepa: Acts via non-redox mechanisms, targeting guanine residues without requiring enzymatic activation .

Actividad Biológica

Mitomycin A is a potent antitumor antibiotic derived from the bacterium Streptomyces caespitosus. Its biological activity is primarily attributed to its ability to induce DNA cross-linking, leading to cell cycle arrest and apoptosis in cancer cells. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and associated case studies.

This compound functions by intercalating into DNA and forming covalent bonds with the guanine bases. This results in cross-linking between DNA strands, which prevents proper DNA replication and transcription. The following mechanisms have been identified:

  • DNA Cross-Linking : this compound forms interstrand cross-links, disrupting the normal function of DNA and triggering cellular repair mechanisms that can lead to apoptosis if the damage is irreparable.
  • Cell Cycle Arrest : The compound induces cell cycle arrest, particularly in the G2 phase, preventing cells from progressing to mitosis.
  • Mitochondrial Targeting : Recent studies suggest that mitochondrial DNA may also be a target for this compound, leading to mitochondrial dysfunction and decreased ATP levels in treated cells .

Antitumor Activity

This compound has shown significant antitumor activity against various cancers, including:

  • Gastric Cancer : Clinical studies have demonstrated its effectiveness as part of combination chemotherapy regimens for advanced gastric cancer.
  • Breast Cancer : It has been utilized in neoadjuvant settings to reduce tumor size before surgical intervention.

Comparative Biological Activity

The following table summarizes the comparative biological activity of this compound and its analogs:

CompoundPotency (IC50)Mechanism of ActionNotable Effects
This compound0.1 µMDNA cross-linkingInduces apoptosis in cancer cells
Mitomycin C0.5 µMDNA cross-linkingSimilar effects but less cardiotoxicity
Porfiromycin0.05 µMDNA intercalationMore cardiotoxic than Mitomycin C

Case Study 1: Hemolytic Uremic Syndrome

A notable case involved a patient with gastric cancer who developed hemolytic uremic syndrome after receiving Mitomycin C at a cumulative dose of 40 mg/m². Symptoms included pallor and hypertension, with laboratory findings indicating microangiopathic hemolytic anemia . This case highlights potential severe side effects associated with Mitomycin treatment.

Case Study 2: Renal Failure

Another case reported a patient who experienced renal failure without hemolysis five months after starting chemotherapy with Mitomycin. Histological examination revealed fibrin thrombi in glomeruli, emphasizing the need for monitoring renal function during treatment .

Research Findings

Recent studies have focused on repurposing this compound for antimicrobial applications against multidrug-resistant bacteria. Research indicates that it exhibits antibacterial properties, particularly against Gram-negative bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa at specific concentrations .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying the DNA cross-linking mechanism of Mitomycin A?

  • Methodological Answer : Use in vitro DNA-binding assays (e.g., agarose gel electrophoresis to detect interstrand cross-links) combined with UV-vis spectroscopy to quantify adduct formation. For cellular studies, employ human cancer cell lines (e.g., HeLa or MCF-7) treated with this compound, followed by comet assays to measure DNA damage . Preclinical toxicity assessments should include rodent models to evaluate bone marrow suppression and gastrointestinal toxicity, as these are critical endpoints for alkylating agents .

Q. How can researchers standardize dose-response relationships for this compound in cytotoxicity assays?

  • Methodological Answer : Conduct dose-ranging studies using logarithmic concentrations (e.g., 0.1–100 µM) over 24–72 hours. Measure viability via ATP-based luminescence assays (e.g., CellTiter-Glo) and normalize results to untreated controls. Include positive controls (e.g., cisplatin) to validate assay sensitivity. Replicate experiments across multiple cell lines to account for tissue-specific variability .

Q. What analytical techniques are essential for characterizing this compound’s stability in experimental buffers?

  • Methodological Answer : Perform high-performance liquid chromatography (HPLC) with UV detection at 360 nm (λmax for mitomycins) to monitor degradation under physiological conditions (pH 7.4, 37°C). Use mass spectrometry (LC-MS/MS) to identify breakdown products. Stability studies should report half-life and storage recommendations (e.g., −80°C in amber vials) .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s efficacy in hypoxic vs. normoxic tumor microenvironments?

  • Methodological Answer : Design experiments comparing hypoxia-inducible factor (HIF-1α) activity under controlled oxygen levels (e.g., 1% O₂ for hypoxia). Use transcriptomic profiling (RNA-seq) to identify hypoxia-responsive genes affected by this compound. Reconcile discrepancies by validating results across multiple models (e.g., 3D spheroids, patient-derived xenografts) and applying meta-analysis frameworks to aggregate published data .

Q. What strategies optimize this compound’s selective targeting of cancer stem cells (CSCs) in heterogeneous tumors?

  • Methodological Answer : Isolate CSCs via surface markers (e.g., CD44⁺/CD24⁻ in breast cancer) and treat with this compound in combination with CSC pathway inhibitors (e.g., Wnt/β-catenin or Notch inhibitors). Assess clonogenic survival and sphere-forming assays. Use single-cell RNA sequencing to map transcriptional changes and identify resistance mechanisms .

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling improve this compound dosing regimens in preclinical studies?

  • Methodological Answer : Collect serial plasma/tissue samples after intraperitoneal or intravenous administration. Quantify this compound levels via LC-MS/MS and fit data to a two-compartment model using nonlinear mixed-effects software (e.g., NONMEM). Corrogate exposure metrics (AUC, Cmax) with toxicity (e.g., leukopenia) and efficacy (tumor regression) to define therapeutic windows .

Q. What statistical approaches resolve variability in this compound’s mutagenicity data across different assay systems?

  • Methodological Answer : Apply Bayesian hierarchical models to integrate data from Ames tests, micronucleus assays, and chromosomal aberration studies. Report effect sizes with 95% confidence intervals instead of relying solely on p-values. Use sensitivity analyses to weigh studies by sample size and methodological rigor (e.g., OECD compliance) .

Q. Methodological Considerations for Data Reporting

  • Reproducibility : Follow CONSORT or ARRIVE guidelines for in vivo studies, detailing randomization, blinding, and exclusion criteria .
  • Data Contradictions : Use funnel plots to assess publication bias in meta-analyses and perform subgroup analyses by cell type, dose, or exposure duration .
  • Ethical Compliance : For studies involving human-derived samples, document IRB approval and informed consent processes, aligning with Declaration of Helsinki principles .

Propiedades

IUPAC Name

[(4S,6S,7R,8S)-7,11-dimethoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)23-2)7(5-25-15(17)22)16(24-3)14-8(18-14)4-19(10)16/h7-8,14,18H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFMSAFINFJTFH-NGSRAFSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318131
Record name Mitomycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red-violet solid; [Merck Index]
Record name Mitomycin A
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6181
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Freely soluble in organic solvents, SOL IN WATER, BENZENE, TOLUENE, TRICHLOROETHYLENE, NITROBENZENE & MANY ORG SOLVENTS; PRACTICALLY INSOL IN XYLENE, CARBON TETRACHLORIDE, CARBON DISULFIDE, PETROLEUM ETHER, LIBROIN, CYCLOHEXANE
Record name MITOMYCIN A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3418
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

RED-VIOLET CRYSTALS FROM ACETONE + CARBON TETRACHLORIDE

CAS No.

4055-39-4
Record name Mitomycin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4055-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitomycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004055394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitomycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITOMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TMG6FJHV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MITOMYCIN A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3418
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.